Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate
Description
Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring fused with a thiazole moiety via an ether linkage. The tert-butyl carbamate group serves as a protective group for the azetidine nitrogen, a common strategy in medicinal chemistry to enhance stability and modulate reactivity during synthesis .
Properties
IUPAC Name |
tert-butyl 3-(1,3-thiazol-2-yloxy)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)13-6-8(7-13)15-9-12-4-5-17-9/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEMDOQHBAJTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with thiazolyl compounds under specific conditions. One common method includes the use of tert-butyl 3-hydroxyazetidine-1-carboxylate as a starting material, which is then reacted with thiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The thiazolyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cycloaddition Reactions: The azetidine ring can undergo cycloaddition reactions with dipolarophiles to form spirocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.
Scientific Research Applications
Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The thiazol-2-yloxy group distinguishes the target compound from analogs bearing indole, triazole, or quinoline substituents. The ether linkage in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., indole in 4p) while retaining electronic effects from the thiazole ring . Piperidine-based analogs (e.g., ) exhibit larger ring systems, which may alter pharmacokinetic properties such as metabolic stability compared to azetidine derivatives .
Synthetic Methodologies :
- Aza-Michael additions (used for 4p, 4q, 4r) typically yield moderate to high efficiencies (43–65%), whereas coupling reactions (e.g., Suzuki-Miyaura in ) require transition-metal catalysts and optimized conditions .
- The tert-butyl protective group is universally employed across analogs, suggesting its robustness in preventing undesired side reactions during functionalization .
Biological and Physicochemical Properties: Thiazole-containing compounds (e.g., target compound and ) are often explored for their electron-deficient aromatic systems, which enhance interactions with biological targets like ATP-binding pockets in kinases .
However, the thiazole’s hydrophobicity may necessitate formulation adjustments for in vivo applications .
Biological Activity
Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H14N2O3S
- Molecular Weight : 258.31 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring, which is known for its role in biological systems, contributing to the compound's interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole group can form hydrogen bonds and engage in π-π stacking interactions, enhancing binding affinity to target sites. The azetidine ring contributes structural rigidity, which is crucial for maintaining the orientation necessary for effective interaction with biological macromolecules .
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies demonstrated that the compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR) that can be applied to this compound:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their antibacterial and antifungal activities. The presence of electron-withdrawing groups enhanced their efficacy against resistant strains .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibitors revealed that compounds with thiazole rings could effectively inhibit enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Synergistic Effects : In combination studies with existing antibiotics, this compound exhibited synergistic effects, enhancing the overall antimicrobial efficacy against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
